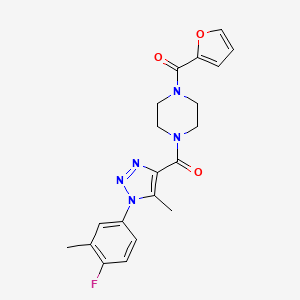
(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality (1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Exploration
Research has developed methods for synthesizing triazole analogues, including compounds structurally related to the one , demonstrating their potential for antibacterial activity against human pathogenic bacteria. This synthesis involves a series of chemical reactions characterized by IR, H, C NMR, and MS data, indicating the chemical's potential for further development as a bacterial growth inhibitor (Nagaraj, Srinivas, & Rao, 2018).
Biological Activity
The chemical structure and biological activity relationship of triazole derivatives have been explored, showing significant inhibition of bacterial growth, particularly in compounds with specific moieties on the piperazine ring. This research suggests these molecules' potential as foundational structures for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Analytical and Theoretical Studies
A catalyst- and solvent-free synthesis approach for related compounds has been documented, employing microwave-assisted techniques for regioselective synthesis. This method highlights the efficiency and environmental friendliness of synthesizing such compounds, supported by theoretical DFT calculations and crystallographic analysis to understand their molecular interactions and stability (Moreno-Fuquen et al., 2019).
Antimicrobial and Anticonvulsant Activities
Compounds with triazole and piperazine structures have been evaluated for their antimicrobial and anticonvulsant activities. The modification of these compounds' structures has led to variants with potent activities, indicating their utility in developing therapeutic agents for microbial infections and epilepsy (Malik & Khan, 2014).
Chemical and Physical Properties Analysis
Research into the solvent-polarity reconfigurable fluorescent properties of compounds containing piperazine and naphthalimide structures demonstrates their potential as fluorescent logic gates. These findings have implications for developing new materials for probing cellular microenvironments and protein interfaces, showcasing the broad applicability of such compounds in biochemical research (Gauci & Magri, 2022).
properties
IUPAC Name |
[4-[1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-13-12-15(5-6-16(13)21)26-14(2)18(22-23-26)20(28)25-9-7-24(8-10-25)19(27)17-4-3-11-29-17/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOSMDYRZUJGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

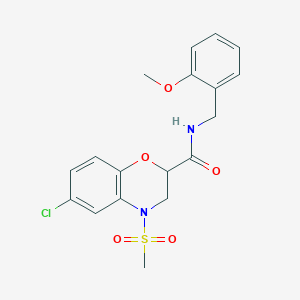
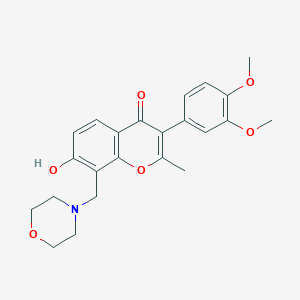
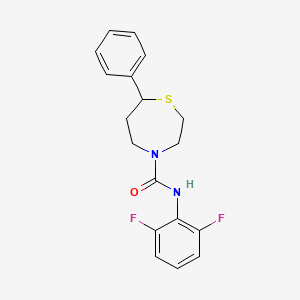

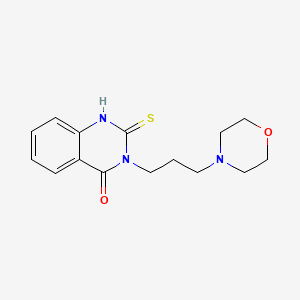
![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)
![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)
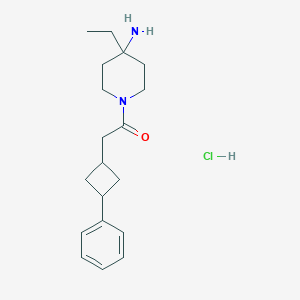
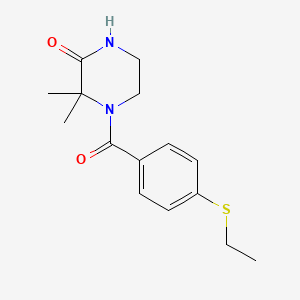
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)

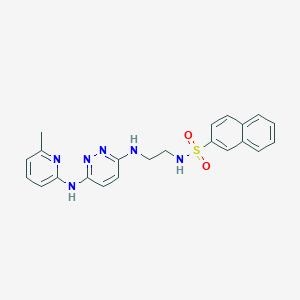
![2,4-Dimethyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2983668.png)
![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)